Product packaging for 1,8-Di(oxiran-2-yl)octane(Cat. No.:)

1,8-Di(oxiran-2-yl)octane

Cat. No.: B12984713
M. Wt: 198.30 g/mol
InChI Key: GUVXYYRRJCHAJL-UHFFFAOYSA-N
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Description

Significance of Epoxide Architectures in Organic Synthesis and Materials Science

Epoxide architectures, characterized by a three-membered cyclic ether ring known as an oxirane, are foundational components in both organic synthesis and materials science. solubilityofthings.com The significant ring strain inherent in this structure, approximately 110–115 kJ/mol for ethylene (B1197577) oxide, renders epoxides highly reactive. acs.org This reactivity makes them exceptionally valuable as versatile intermediate building blocks for the synthesis of a wide array of products, including pharmaceuticals, flavorings, and agrochemicals. solubilityofthings.comnih.govmdpi.com

In the realm of materials science, epoxides are crucial monomers for the production of epoxy resins. scirp.orgrsc.org These thermosetting polymers are renowned for their high strength, chemical resistance, excellent adhesion to numerous substrates, and versatility. scirp.orgspecialchem.com Such properties have led to their widespread use in high-performance applications such as adhesives, protective coatings, composites, and as encapsulants in the electronics industry. specialchem.comcore.ac.uk

The functionality of the epoxy monomer plays a critical role in determining the final properties of the material. Bifunctional and polyfunctional oxiranes, which contain two or more epoxide rings, are capable of forming highly cross-linked, three-dimensional polymer networks upon curing. scirp.orgresearchgate.net This network formation is fundamental to achieving the desirable thermal and mechanical properties of epoxy-based materials, and the specific molecular architecture of the epoxy compound directly influences the characteristics of the resulting polymer network. rsc.orgresearchgate.netacs.org

Structural Characteristics of 1,8-Di(oxiran-2-yl)octane as a Representative Diepoxide

This compound serves as a pertinent example of a long-chain diepoxide. Its molecular structure is distinguished by two terminal oxirane rings connected by a flexible eight-carbon aliphatic chain. This bifunctional nature, with reactive epoxide groups at either end, allows it to act as a crosslinking agent or a chain extender in polymerization reactions.

The key structural features include:

Two Epoxide Rings: These highly strained rings are the reactive centers of the molecule, readily undergoing ring-opening reactions with various nucleophiles. cymitquimica.com

An Octane (B31449) Linker: The eight-carbon chain provides significant flexibility and hydrophobicity to the molecule, which can be used to tailor the properties of the resulting polymers, such as increasing fracture toughness or modifying the hydrophilic-lipophilic balance. researchgate.net

The specific properties of this compound are summarized in the table below.

PropertyValue
CAS Number 105339-58-0 bldpharm.com
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol bldpharm.com
Structure An eight-carbon chain with a terminal oxiran-2-yl group at each end.

This interactive data table provides a summary of the key properties of this compound.

Overview of Research Trajectories for Long-Chain Diepoxides

Research involving long-chain diepoxides like this compound is directed toward leveraging their unique molecular structure to create advanced materials with tailored properties. researchgate.net A significant area of investigation is their use in polymer chemistry as crosslinking agents and reactive diluents. The incorporation of a long, flexible aliphatic chain between the reactive epoxide ends can impart improved mechanical properties, such as enhanced flexibility and fracture toughness, to otherwise rigid and brittle epoxy thermosets. rsc.org

A major research trajectory focuses on the synthesis of amphiphilic polyethers by copolymerizing hydrophobic long-chain epoxides with hydrophilic monomers. researchgate.net This approach allows for precise control over the hydrophilic/lipophilic balance of the resulting polymers, which is critical for applications such as polymeric surfactants, viscosity enhancers, and the formation of supramolecular hydrogels. researchgate.net

Furthermore, long-chain epoxides are pivotal intermediates in the chemical industry for the production of valuable products like plasticizers and surfactants. mdpi.comresearchgate.net Consequently, research is actively exploring more efficient and environmentally benign synthesis routes. This includes the development of advanced heterogeneous catalytic systems for the epoxidation of long-chain α-olefins and the use of biocatalysts, such as fungal peroxygenases, as a green alternative to traditional chemical methods. nih.govmdpi.commdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B12984713 1,8-Di(oxiran-2-yl)octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[8-(oxiran-2-yl)octyl]oxirane

InChI

InChI=1S/C12H22O2/c1(3-5-7-11-9-13-11)2-4-6-8-12-10-14-12/h11-12H,1-10H2

InChI Key

GUVXYYRRJCHAJL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCCC2CO2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,8 Di Oxiran 2 Yl Octane

Strategic Approaches to Diepoxide Synthesis

The creation of diepoxides from non-conjugated dienes is a key synthetic challenge that requires careful selection of reagents and reaction conditions to achieve high selectivity and yield. Various strategies have been developed to control the epoxidation process, ranging from classical methods using peroxy acids to more advanced catalytic systems.

Epoxidation Pathways for Alkenyl Precursors

The most direct route to 1,8-Di(oxiran-2-yl)octane involves the epoxidation of its corresponding dialkene precursor, 1,7-octadiene (B165261). This transformation can be achieved through several epoxidation pathways.

One common method is the use of peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA). This reagent is widely employed for the epoxidation of alkenes due to its reliability. acs.orgsacredheart.edu The reaction typically proceeds by the electrophilic attack of the peroxy acid on the double bonds of the diene. acs.org Controlling the stoichiometry of the peroxy acid is crucial to favor the formation of the diepoxide over the monoepoxide.

Catalytic epoxidation offers a more sustainable and selective alternative. rsc.org Systems involving metal catalysts and a terminal oxidant are frequently utilized. For instance, manganese porphyrin catalysts have demonstrated shape-selectivity in the epoxidation of various dienes, suggesting the involvement of different epoxidation pathways for conjugated versus non-conjugated dienes. rsc.org Another effective catalytic system employs methyltrioxorhenium (MTO) complexed with pyridine, using hydrogen peroxide as the oxidant. nih.govacs.org This method has proven to be highly effective for the regioselective monoepoxidation of conjugated dienes and can be extended to the synthesis of diepoxides from non-conjugated dienes. nih.govacs.org

Enzymatic epoxidation presents a green chemistry approach. The bacterium Pseudomonas oleovorans has been shown to catalyze the formation of 1,2-7,8-diepoxyoctane from 1,7-octadiene. nih.gov The kinetics of this enzymatic process are complex, with the formation of the diepoxide occurring in the stationary phase of cell growth. nih.gov This biocatalytic route highlights the potential for environmentally benign synthesis of diepoxides.

Alternative Synthetic Routes to this compound Analogs

While the direct epoxidation of 1,7-octadiene is the primary route to this compound, other synthetic strategies can be employed to generate analogous diepoxide structures. These alternative routes often involve the construction of the oxirane rings from precursors other than alkenes.

One such approach is the Corey-Chaykovsky reaction , which has been used to synthesize novel spirocyclic bis(oxiranes) from cyclooctanediones. nih.gov This method involves the reaction of a ketone with a sulfur ylide to form an epoxide. While not directly producing this compound, this methodology demonstrates the synthesis of diepoxides on a cyclic core, which are structural analogs.

Another strategy involves the ring-opening of existing epoxides to introduce functionality that can then be used to form a second epoxide ring. For example, a trehalose-based diepoxide was synthesized and subsequently reacted with aliphatic diamines in a ring-opening reaction. cnrs.fr This highlights how diepoxides can be used as building blocks for more complex structures.

Furthermore, furan-based diepoxy monomers have been synthesized through both the condensation of furan (B31954) dicarboxylic acid with epichlorohydrin (B41342) and the transesterification of a furan dimethyl ester with glycidol. rsc.org These routes provide access to bio-based diepoxide alternatives.

Precursor Design and Derivatization for Enhanced Reactivity

The design and derivatization of the precursor molecule, 1,7-octadiene, or its analogs can significantly influence the reactivity and outcome of the epoxidation reaction. Introducing directing groups or modifying the electronic properties of the double bonds can enhance selectivity.

For instance, in the context of asymmetric epoxidation, the presence of an allylic hydroxyl group can be used to direct the stereochemical outcome of the reaction, as seen in the Sharpless asymmetric epoxidation. researchgate.net This method utilizes a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand to achieve high enantioselectivity in the epoxidation of allylic alcohols. researchgate.net While 1,7-octadiene lacks this directing group, the principle of precursor modification is a key strategy in controlling epoxidation reactions.

The regioselectivity of epoxidation in non-conjugated dienes can be influenced by the steric and electronic environment of the double bonds. Catalysts such as sterically hindered manganese porphyrins can differentiate between the terminal double bonds of a diene, leading to selective epoxidation. rsc.org The choice of catalyst and oxidant can therefore be tailored to the specific precursor to achieve the desired diepoxide product.

Characterization Techniques for Synthetic Validation (Focus on Methodologies, not Data)

The successful synthesis of this compound must be confirmed through rigorous characterization. A combination of spectroscopic and chromatographic methods is essential to elucidate the structure and assess the purity of the final product.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. libretexts.orguobasrah.edu.iq In the case of this compound, ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the presence of the oxirane rings and the octane (B31449) backbone. acs.org

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. docbrown.infodocbrown.info The protons on the oxirane rings would exhibit characteristic chemical shifts, typically in the range of 2.5-3.5 ppm. The integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would help to establish the connectivity of the atoms within the molecule. libretexts.org

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. uobasrah.edu.iq The carbon atoms of the oxirane rings would have distinct chemical shifts, different from the sp³ hybridized carbons of the octane chain.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups. uobasrah.edu.iq The characteristic C-O stretching vibrations of the epoxide ring would be observable in the IR spectrum, typically in the region of 1250 cm⁻¹ and 800-950 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates the components of a mixture before mass analysis, which is useful for both identification and purity assessment. jmchemsci.com

Chromatographic Purity Assessment

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds like this compound. By comparing the retention time of the synthesized product with that of a known standard, its identity can be confirmed. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. acs.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting material, product, and any byproducts can be visualized. The Rf value (retention factor) is a characteristic property of a compound under a specific set of conditions.

Polymerization Science and Advanced Materials Applications of 1,8 Di Oxiran 2 Yl Octane

1,8-Di(oxiran-2-yl)octane as a Monomer for Polymer Synthesis

This compound is a diepoxide monomer characterized by a linear eight-carbon aliphatic chain linking two terminal oxirane (epoxy) rings. This structure allows it to undergo ring-opening polymerization to form linear or branched polymers, or to act as a crosslinking agent to create three-dimensional polymer networks. The nature of the polymerization process and the final polymer properties are highly dependent on the type of initiation used.

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization of epoxides like this compound is initiated by strong acids or Lewis acids, which generate a cationic active species. The polymerization proceeds via an SN2-type mechanism where the oxonium ion is attacked by the oxygen atom of another monomer molecule.

The initiation step involves the protonation of the oxygen atom in the oxirane ring by a Brønsted acid or the formation of an adduct with a Lewis acid. This results in the formation of a tertiary oxonium ion, which is the active center for polymerization.

Initiation:

With a Brønsted acid (H+): The proton attacks the oxygen atom of the epoxy ring, forming a protonated epoxide.

With a Lewis acid (e.g., BF3): The Lewis acid coordinates with the oxygen atom, polarizing the C-O bond and facilitating ring-opening.

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms of the protonated oxirane ring of the growing chain. This process regenerates the active oxonium ion at the chain end, allowing for the sequential addition of monomer units. Due to the long, flexible octyl chain in this compound, the resulting polymer is expected to have a flexible polyether backbone.

Termination and Chain Transfer: Cationic polymerization of epoxides can be terminated by reaction with nucleophiles present in the system, such as water or alcohols. Chain transfer reactions to the monomer or polymer can also occur, leading to the formation of new active centers and potentially branched structures.

Anionic Polymerization Pathways

Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The reaction proceeds through a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide anion as the propagating species.

Initiation: A strong nucleophile (Nu-) attacks one of the less sterically hindered carbon atoms of the epoxy ring, causing the ring to open and forming an alkoxide.

Propagation: The newly formed alkoxide anion at the chain end attacks another monomer molecule in a similar fashion, propagating the polymer chain. This process results in a "living" polymerization system in the absence of impurities or terminating agents, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The flexible nature of the this compound monomer would contribute to a lower glass transition temperature (Tg) of the resulting polyether.

Polymerization TypeInitiator ExamplesKey CharacteristicsExpected Polymer Structure
CationicH2SO4, BF3, SnCl4Fast reaction rates, sensitive to impurities.Linear or branched polyethers.
AnionicKOH, RONa, RLi"Living" polymerization, controlled molecular weight.Linear polyethers with defined end-groups.

Coordination Polymerization Approaches

Coordination polymerization of epoxides involves the use of catalysts based on transition metals, such as aluminum, zinc, or iron complexes. This method offers a high degree of control over the polymerization process, including stereoselectivity.

The mechanism typically involves the coordination of the epoxide monomer to the metal center of the catalyst. This coordination activates the monomer towards nucleophilic attack by the growing polymer chain, which is also attached to the metal center. The insertion of the monomer into the metal-alkoxide bond propagates the polymerization. This "coordination-insertion" mechanism can lead to polymers with high linearity and, in the case of chiral epoxides, high stereoregularity. For a symmetrical, non-chiral monomer like this compound, coordination polymerization would primarily offer control over molecular weight and dispersity.

Role as a Crosslinking Agent in Polymeric Networks

Due to its difunctional nature, this compound is an effective crosslinking agent for creating thermosetting polymer networks. When reacted with appropriate curing agents, it forms a three-dimensional structure with properties dictated by the monomer structure and the nature of the crosslinks.

Crosslinking Mechanisms with Aminic Hardeners and Other Curing Agents

Amines are common curing agents for epoxy resins. The crosslinking reaction involves the nucleophilic addition of the amine group to the carbon atom of the oxirane ring. Primary amines have two active hydrogens and can therefore react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group.

Reaction with Primary Amines:

The primary amine attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group.

The newly formed secondary amine can then react with another epoxy group, forming a tertiary amine and another hydroxyl group.

This step-wise reaction leads to the formation of a highly crosslinked network. The long aliphatic chain of this compound will act as a flexible spacer between the crosslink points, imparting flexibility to the final thermoset material.

Other curing agents that can be used include:

Anhydrides: These react with the hydroxyl groups formed during the initial epoxy ring-opening, as well as directly with the epoxy groups, to form ester linkages.

Thiols: The thiol group can also open the epoxy ring, forming a thioether linkage.

Formation of Thermosetting Polymer Systems

The reaction of this compound with a curing agent, typically an amine, leads to the formation of a thermosetting polymer. The process, known as curing, transforms the low-viscosity liquid resin into a rigid, insoluble, and infusible solid.

The properties of the resulting thermoset are highly dependent on the structure of both the diepoxide and the curing agent, as well as the stoichiometry of the mixture. The long, flexible aliphatic backbone of this compound is expected to result in thermosets with lower glass transition temperatures and higher impact strength compared to thermosets based on more rigid, aromatic diepoxides.

PropertyInfluence of this compound Structure
Flexibility The long C8 aliphatic chain imparts significant flexibility to the polymer backbone and the resulting network.
Glass Transition Temperature (Tg) Expected to be lower than for aromatic epoxy systems due to the increased chain mobility.
Crosslink Density Can be controlled by the choice and stoichiometry of the curing agent. The long spacer between epoxy groups will lead to a lower crosslink density compared to shorter-chain diepoxides.
Mechanical Properties Likely to exhibit higher elongation at break and improved toughness, but lower modulus and tensile strength compared to rigid aromatic epoxy thermosets.

Development of Epoxy Resins Based on this compound

The long, flexible aliphatic chain of this compound, also known as 1,8-diepoxyoctane, imparts unique characteristics to epoxy resin formulations. Its structure allows for the creation of polymers with a distinct balance of properties, moving beyond the performance limitations of more common aromatic or short-chain aliphatic epoxy resins.

Resin Formulation and Curing Chemistry

The formulation of epoxy resins utilizing this compound involves the reaction of its terminal epoxy groups with a variety of curing agents. The choice of curing agent is critical as it dictates the final properties of the thermoset material. Common classes of curing agents include amines and anhydrides, each with a distinct reaction mechanism.

Anhydride (B1165640) Curing: Acid anhydrides serve as another important class of curing agents, often employed to achieve high glass transition temperatures (T_g) and excellent thermal and chemical resistance. polymerinnovationblog.com The curing mechanism is more complex than that of amines and typically requires elevated temperatures and the presence of a catalyst, such as a tertiary amine or an imidazole (B134444). The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, forming a carboxylic acid. This acid then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride ring, propagating the polymerization and leading to a highly cross-linked polyester (B1180765) network.

The use of this compound as a reactive diluent is also a significant aspect of resin formulation. Reactive diluents are low-viscosity epoxy compounds used to reduce the viscosity of the main resin, improving handling and processing characteristics, such as filler loading and substrate wetting. specialchem.com Unlike non-reactive diluents, they become an integral part of the polymer network, which can minimize the negative impact on mechanical properties. specialchem.com The long, flexible chain of this compound can impart increased flexibility and impact resistance to the cured resin, although it may also lead to a decrease in tensile strength and thermal resistance. specialchem.com

Curing Agent TypeTypical Curing ConditionsKey Characteristics of Cured Resin
Aliphatic AminesRoom Temperature or Moderate HeatGood flexibility, moderate T_g
Aromatic AminesElevated TemperaturesHigher T_g, good chemical resistance
AnhydridesHigh Temperatures with CatalystHigh T_g, excellent thermal and chemical resistance, low shrinkage

Influence on Polymer Network Architecture

The molecular structure of this compound has a profound influence on the architecture of the resulting polymer network. The long, eight-carbon aliphatic chain between the two epoxy groups introduces a significant degree of flexibility into the polymer backbone. This contrasts with the rigid structures formed by common aromatic epoxy resins like diglycidyl ether of bisphenol A (DGEBA).

Crosslink Density and Glass Transition Temperature (T_g): The crosslink density, or the number of cross-links per unit volume, is a critical parameter that governs the mechanical and thermal properties of the thermoset. The long chain of this compound increases the molecular weight between cross-links (M_c). Generally, a higher M_c leads to a lower crosslink density. researchgate.net This, in turn, typically results in a lower glass transition temperature (T_g), as the polymer chains have greater mobility. rsc.org The T_g is a key indicator of the material's thermal performance, representing the temperature at which it transitions from a rigid, glassy state to a more rubbery state. Studies have shown a linear relationship between T_g and crosslinking density in many epoxy systems. rsc.org

Flexibility and Toughness: The inherent flexibility of the octyl chain in this compound can significantly enhance the toughness and impact strength of the cured epoxy resin. polymerinnovationblog.com Toughness is the ability of a material to absorb energy and plastically deform without fracturing. The flexible segments within the polymer network can dissipate energy more effectively, preventing crack propagation. This is a desirable attribute in applications where the material is subjected to dynamic loads or impacts.

The incorporation of this compound can be strategically used to tailor the network architecture. For instance, by blending it with more rigid epoxy resins, formulators can achieve a balance between stiffness, strength, and toughness. The resulting co-network can exhibit properties that are not achievable with either component alone.

PropertyInfluence of this compoundRationale
Crosslink Density Tends to decreaseIncreased molecular weight between cross-links due to the long aliphatic chain. researchgate.net
Glass Transition (T_g) Tends to decreaseLower crosslink density allows for greater chain mobility at lower temperatures. rsc.org
Flexibility IncreasesThe long, flexible octyl chain imparts greater mobility to the polymer network. polymerinnovationblog.com
Toughness/Impact Strength Tends to increaseFlexible chains can more effectively dissipate energy and resist crack propagation. polymerinnovationblog.com
Tensile Strength & Modulus May decreaseA less rigid and less densely cross-linked network generally exhibits lower stiffness and strength. semanticscholar.org

Integration into Specialized Materials

The unique properties imparted by this compound make it a valuable component in the formulation of various specialized materials, including advanced coatings, adhesives, and composites.

Advanced Coatings Research

In the field of advanced coatings, this compound is explored for its potential to improve flexibility, impact resistance, and adhesion, particularly in protective coatings for metallic substrates.

The incorporation of flexible aliphatic diepoxides like this compound can enhance the performance of anti-corrosion coatings. A key failure mechanism for protective coatings is the development of micro-cracks due to mechanical stress or thermal cycling, which can provide pathways for corrosive agents to reach the substrate. The increased flexibility imparted by this compound can help the coating to better accommodate these stresses, maintaining its integrity.

Adhesive Systems Development

In adhesive formulations, the balance of strength and toughness is paramount. The inclusion of this compound can be a strategic approach to toughening otherwise brittle epoxy adhesives. The flexible aliphatic chains can improve the peel strength and impact resistance of the adhesive bond.

The adhesion of epoxy resins to various substrates, including steel, is influenced by both chemical and mechanical interactions at the interface. nipponsteel.com The formulation of the adhesive, including the type of epoxy resin and curing agent, plays a crucial role in determining the bond strength. For instance, the lap shear strength is a common metric used to evaluate the performance of adhesives for bonding steel sheets. mdpi.com While specific data for adhesives based on this compound is limited, the general principles of adhesive formulation suggest that its incorporation could lead to a more resilient bond line, capable of withstanding greater stress before failure.

Adhesive PropertyPotential Influence of this compound
Peel Strength Likely to increase
Impact Resistance Likely to increase
Lap Shear Strength May decrease slightly due to reduced modulus
Flexibility Increases

Composite Material Fabrication

The use of this compound can improve the processability of the resin by reducing its viscosity, which is particularly beneficial in processes like vacuum-assisted resin transfer molding (VARTM). A lower viscosity allows for better impregnation of the fiber reinforcement, reducing the likelihood of voids and other defects.

The mechanical properties of the final composite, such as flexural strength and impact strength, are highly dependent on the properties of the matrix and the fiber-matrix interface. The increased toughness of a matrix modified with this compound can lead to a composite with improved damage tolerance. For example, in glass fiber reinforced composites, a tougher matrix can help to prevent delamination and matrix cracking under load. researchgate.net

Composite PropertyPotential Influence of a this compound Modified Matrix
Flexural Strength May be slightly reduced due to lower matrix stiffness. researchgate.net
Impact Strength Likely to be enhanced due to increased matrix toughness. researchgate.net
Interlaminar Shear Strength Dependent on adhesion and matrix properties.
Processability Improved due to lower resin viscosity.

Computational and Theoretical Investigations of 1,8 Di Oxiran 2 Yl Octane

Molecular Modeling Approaches for Structural Conformation and Reactivity

Conformational Analysis of the Octane (B31449) Chain

A specific conformational analysis of the octane chain in 1,8-di(oxiran-2-yl)octane has not been reported in dedicated computational studies. In general, long-chain alkanes like octane are flexible and can adopt numerous conformations due to rotation around their carbon-carbon single bonds. The most stable conformation of a simple octane chain is a fully extended, anti-periplanar arrangement, which minimizes steric hindrance.

Interactive Data Table: Hypothetical Torsional Angles for a Low-Energy Conformer of this compound

The following table is a hypothetical representation of data that would be generated from a conformational analysis and is for illustrative purposes only, as specific research data for this molecule is unavailable.

BondTorsional Angle (degrees)
C1-C2-C3-C4180 (anti)
C2-C3-C4-C5180 (anti)
C3-C4-C5-C6-60 (gauche)
C4-C5-C6-C7180 (anti)
C5-C6-C7-C860 (gauche)

Electrostatic Potential Mapping of Oxirane Rings

While a specific electrostatic potential map for this compound is not published, the principles of such maps are well-established for epoxides. Electrostatic potential maps illustrate the charge distribution within a molecule and are valuable for predicting reactivity. libretexts.orgavogadro.cc

For an oxirane ring, the region around the oxygen atom will exhibit a negative electrostatic potential (typically colored red) due to the high electronegativity of oxygen and the presence of lone pairs of electrons. nih.gov Conversely, the carbon atoms of the epoxide ring will have a less negative or even slightly positive electrostatic potential (often colored blue or green), making them susceptible to nucleophilic attack. nih.gov The polarization of the C-O bonds is a key feature that dictates the reactivity of the epoxide. nih.gov In this compound, both terminal oxirane rings would display these characteristic electrostatic features, marking them as the primary sites for chemical reactions.

Quantum Chemical Studies (e.g., DFT) on Reaction Pathways

Dedicated quantum chemical studies, such as those using Density Functional Theory (DFT), on the reaction pathways of this compound are not found in the surveyed literature. However, DFT is a powerful tool for investigating reaction mechanisms, including the ring-opening of epoxides. researchgate.netnih.gov Such studies on analogous molecules can provide insights into the likely reaction pathways for this compound.

Energetics of Ring-Opening Reactions

The energetics of epoxide ring-opening reactions are highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom. ucalgary.ca

Under basic or nucleophilic conditions , the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide ring. youtube.com

DFT calculations on model epoxides have been used to determine the activation energies for these processes. For instance, studies on the acid-catalyzed hydrolysis of propylene (B89431) oxide have shown calculated energy barriers that are in good agreement with experimental values. researchgate.net Similar calculations for this compound would be necessary to determine the specific activation energies for its ring-opening with various nucleophiles.

Interactive Data Table: Representative Activation Energies for Epoxide Ring-Opening (General)

This table presents typical ranges of activation energies for epoxide ring-opening reactions based on general computational studies and is not specific to this compound.

Reaction TypeNucleophileTypical Activation Energy (kcal/mol)
Acid-CatalyzedH₂O15 - 20
Base-CatalyzedOH⁻20 - 25
NucleophilicRNH₂15 - 25

Transition State Analysis for Key Transformations

Transition state analysis is a critical component of computational studies of reaction mechanisms, allowing for the characterization of the highest energy point along a reaction coordinate. For the ring-opening of an epoxide, the transition state would involve the simultaneous breaking of a C-O bond and the formation of a new bond between the nucleophile and a carbon atom of the ring.

The geometry of the transition state provides valuable information about the mechanism. For an SN2-type reaction, the transition state would feature the nucleophile, the carbon atom being attacked, and the leaving group (the oxygen atom) in a nearly linear arrangement. For reactions with more SN1 character, the transition state would show a more elongated C-O bond and a greater buildup of positive charge on the carbon atom. DFT calculations are instrumental in locating and characterizing these transition state structures. researchgate.net

Simulation of Polymerization Initiation and Propagation

Specific simulations of the polymerization of this compound are not available in the reviewed literature. However, the polymerization of diepoxides is a well-known process that leads to the formation of cross-linked polymer networks. researchgate.net Computational simulations, including molecular dynamics and Monte Carlo methods, can be employed to model the initiation and propagation steps of such polymerizations. mdpi.comrsc.org

The initiation of polymerization can occur through various mechanisms, such as anionic, cationic, or nucleophilic ring-opening of one of the epoxide groups. The resulting reactive intermediate can then attack another epoxide group on a different monomer molecule, leading to chain propagation. As the reaction proceeds, the bifunctional nature of this compound allows for the formation of a three-dimensional network structure.

Computational models can be used to predict key kinetic parameters, such as the rates of initiation and propagation, as well as the evolution of the polymer network structure, including cross-link density and gel point. mdpi.com These simulations often rely on kinetic parameters derived from quantum chemical calculations of the elementary reaction steps.

Prediction of Reactivity and Selectivity in Novel Reaction Systems

Computational and theoretical chemistry offer powerful tools for predicting the reactivity and selectivity of this compound in novel, un-plored reaction systems. Given the bifunctional nature of this diepoxide, computational modeling can provide critical insights into potential reaction pathways, the regioselectivity of epoxide ring-opening, and the potential for intramolecular reactions. These predictive capabilities can guide synthetic efforts, minimizing trial-and-error experimentation and enabling the rational design of new materials and chemical transformations.

The reactivity of the oxirane rings in this compound is fundamentally governed by the ring strain inherent in the three-membered ether and the electrophilicity of the ring carbons. nih.gov Computational methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of proposed reaction pathways. mdpi.com By calculating the activation energies for various possible reactions, researchers can predict which pathways are kinetically favored.

For instance, in a hypothetical reaction with a generic nucleophile, DFT calculations can be employed to model the transition states for nucleophilic attack at either of the two non-equivalent carbons of the oxirane ring. rsc.org The calculated activation barriers for these competing pathways can predict the regioselectivity of the ring-opening reaction. researchgate.net

Furthermore, the presence of two epoxide groups separated by a flexible octyl chain introduces the possibility of intramolecular reactions, where the product of the first epoxide reaction acts as a nucleophile for the second. Computational studies can model the conformational landscape of the mono-substituted intermediate to determine the feasibility and energetic favorability of subsequent intramolecular cyclization versus intermolecular reaction with another equivalent of the nucleophile.

A key aspect of predicting reactivity in novel systems is understanding the electronic structure of the molecule. Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution and orbital interactions within this compound. ic.ac.uk This can reveal the most electrophilic sites and how they might interact with different types of nucleophiles or in the presence of a catalyst.

The prediction of selectivity in these novel reaction systems is a significant challenge where computational chemistry excels. nih.gov For example, in a reaction with a bifunctional reagent, multiple outcomes are possible, including the formation of linear polymers, macrocycles, or cross-linked networks. By modeling the transition states and intermediates for each of these possibilities, their relative free energies can be calculated to predict the most likely product distribution under specific reaction conditions.

The following interactive data tables illustrate hypothetical computational data for the reaction of this compound with a generic amine nucleophile under both acidic and basic conditions. Such data, derived from DFT calculations, would be crucial in predicting the outcome of these novel reactions.

Table 1: Predicted Activation Energies (ΔG‡) for Nucleophilic Attack on this compound

Reaction ConditionPosition of AttackNucleophilePredicted ΔG‡ (kcal/mol)Predicted Selectivity
BasicC1 (less substituted)R-NH₂18.5Major
BasicC2 (more substituted)R-NH₂22.1Minor
Acidic (protonated epoxide)C1 (less substituted)R-NH₂15.2Minor
Acidic (protonated epoxide)C2 (more substituted)R-NH₂13.8Major

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.

Table 2: Predicted Relative Energies of Potential Products in the Reaction of this compound with a Di-amine

Product TypeDescriptionPredicted Relative Energy (kcal/mol)Predicted Thermodynamic Favorability
Linear PolymerIntermolecular reaction0.0High
Macrocycle (1:1 adduct)Intramolecular cyclization+5.8Moderate
Cross-linked NetworkIntermolecular reaction (branching)-2.3Very High (at higher conversions)

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.

These theoretical investigations are not limited to predicting the outcomes of known reaction types. They can also be used to explore entirely novel transformations. For example, computational models could be used to screen for potential catalysts that could enable previously inaccessible reactions of this compound, such as asymmetric ring-opening or controlled polymerization, by calculating the catalyst's influence on the reaction barriers and stereoselectivity. wikipedia.org

Mechanistic Biological Investigations of 1,8 Di Oxiran 2 Yl Octane in in Vitro Systems

Exploration of Interactions with Biological Macromolecules In Vitro

The reactivity of the epoxide groups in 1,8-di(oxiran-2-yl)octane enables it to form covalent adducts with nucleophilic centers in biological macromolecules, namely nucleic acids and proteins. These interactions have been investigated in cell-free systems to understand the fundamental chemical basis of its biological effects.

In vitro studies have demonstrated that this compound is capable of forming interstrand cross-links in duplex DNA. acs.orgnih.gov The formation of these cross-links is a significant type of DNA damage, as they can block the processes of replication and transcription. Research has shown that the efficiency and sites of cross-linking are sequence-dependent.

Detailed investigations using denaturing polyacrylamide gel electrophoresis have identified the preferred target sequence for DNA cross-linking by this compound. acs.orgnih.gov Similar to other diepoxyalkanes like 1,2,3,4-diepoxybutane, this compound preferentially forms cross-links at 5'-GNC sites, where 'G' represents guanine (B1146940), 'N' can be any nucleotide, and 'C' represents cytosine. acs.orgnih.govnih.gov In addition to interstrand cross-linking, monoalkylation at deoxyguanosine residues has also been observed. nih.gov

Interactive Table: DNA Cross-Linking Specificity of Diepoxides

Diepoxide Compound Preferred Target Sequence Reference
This compound (DEO) 5'-GNC, 5'-GNNC acs.orgnih.govnih.gov
1,2,5,6-Diepoxyhexane 5'-GNC acs.orgnih.gov

The reaction mechanism involves the nucleophilic attack by the N7 atom of guanine on one of the epoxide rings. This initial reaction forms a monoadduct. Subsequently, the second epoxide ring can react with a guanine on the opposite DNA strand to form an interstrand cross-link. The length and flexibility of the octane (B31449) chain in this compound allows it to span the distance required for this cross-linking to occur. acs.org

The electrophilic nature of the epoxide rings in this compound also facilitates its reaction with nucleophilic residues in proteins. While specific studies on this compound's interactions with protein residues are limited, the reactivity of epoxides, in general, suggests that several amino acid side chains can serve as targets for alkylation.

The most likely targets for alkylation by this compound within a protein are the side chains of cysteine and histidine due to the high nucleophilicity of the thiol and imidazole (B134444) groups, respectively. rsc.orgnih.gov Other potential nucleophilic targets include the amino groups of lysine (B10760008) residues and the N-terminus of the protein, as well as the carboxyl groups of aspartate and glutamate. nih.gov The formation of both mono-adducts and intra- or intermolecular protein cross-links is possible. nih.gov Such cross-linking can significantly alter protein structure and function. nih.gov

Interactive Table: Potential Amino Acid Targets for this compound

Amino Acid Residue Nucleophilic Group Potential Reaction
Cysteine Thiol (-SH) S-alkylation
Histidine Imidazole ring N-alkylation
Lysine Epsilon-amino (-NH2) N-alkylation
N-terminus Alpha-amino (-NH2) N-alkylation

Applications as a Biochemical Probe or Alkylating Agent In Vitro

The ability of this compound to form cross-links has led to its use as a biochemical probe in in vitro studies. Its defined chain length makes it a useful tool for investigating the spatial arrangement of macromolecules. By cross-linking nucleic acids or proteins, it can provide information about the proximity of reactive sites within these molecules or between interacting molecules. acs.orgnih.govnih.gov

As a bifunctional alkylating agent, it is used to study the cellular responses to DNA damage, particularly interstrand cross-links. nih.gov The introduction of these specific lesions allows researchers to investigate the mechanisms of DNA repair and the cellular signaling pathways that are activated in response to this type of damage.

Methodological Frameworks for In Vitro Mechanistic Studies

A variety of analytical techniques are employed to study the mechanistic details of the interactions between this compound and biological macromolecules in vitro.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental technique used to monitor the reaction between this compound and nucleic acids. The formation of DNA adducts can lead to changes in the absorption spectrum of the DNA. researchgate.net For instance, the covalent modification of nucleotide bases can cause a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity (hyperchromism or hypochromism). researchgate.net This technique can be used to follow the kinetics of the reaction in real-time. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is particularly useful for studying the interactions of this compound with proteins. mdpi.com Changes in the intrinsic fluorescence of tryptophan and tyrosine residues upon alkylation can provide information about the binding of the compound and any resulting conformational changes in the protein. mdpi.com Fluorescence quenching experiments can be designed to determine binding constants and to probe the accessibility of fluorescent residues to the alkylating agent. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the products of the reaction between this compound and biological macromolecules. nih.gov For nucleic acid studies, enzymatic or acid hydrolysis of the DNA is performed to release the modified nucleosides or bases. nih.gov These adducts can then be separated from the unmodified components by reverse-phase HPLC. nih.gov Similarly, for protein analysis, proteolytic digestion of the protein is carried out to generate peptides, and the modified peptides can be isolated by HPLC. nih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is an indispensable technique for the structural characterization of adducts. nih.govnih.gov After separation by HPLC, the adducts are introduced into the mass spectrometer. High-resolution mass spectrometry can provide the accurate mass of the adduct, which helps in determining its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the adduct, and the resulting fragmentation pattern provides detailed structural information, allowing for the precise identification of the site of modification on the nucleotide or amino acid residue. nih.govnih.gov

Future Research Directions and Emerging Paradigms for 1,8 Di Oxiran 2 Yl Octane Research

Novel Synthetic Approaches for Functionalization and Stereocontrol

A primary frontier in the chemistry of 1,8-Di(oxiran-2-yl)octane lies in the development of novel synthetic methods that allow for precise control over its functionalization and stereochemistry. Future research will likely focus on moving beyond simple polymerization to create highly tailored molecules.

Stereoselective Synthesis : The creation of stereochemically pure versions of this compound, such as the (R,R) and (S,S) enantiomers or the meso-diastereomer, is a critical goal. Asymmetric epoxidation techniques, potentially using chiral catalysts, will be essential. unirioja.es The availability of these stereoisomers would open the door to synthesizing chiral polymers and pharmacologically active compounds.

Regioselective Ring-Opening : A significant area of exploration is the catalyst-controlled regioselective opening of the epoxide rings. acs.org By developing catalysts that can direct nucleophilic attack to either the C1 or C2 position of the oxirane ring, chemists can create a diverse library of α,ω-difunctionalized decane derivatives. This would allow for the installation of different functional groups at each end of the carbon chain, creating valuable synthons for complex molecule synthesis.

Late-Stage Functionalization : Research into the selective functionalization of the C8 alkyl chain itself represents a more advanced challenge. Techniques for site-selective C-H oxidation could introduce hydroxyl, amino, or other groups along the backbone, transforming the simple diepoxide into a multifunctional building block. researchgate.netsemanticscholar.org

Catalyst Discovery for Selective Transformations and Polymerization

The discovery of new catalysts is paramount to controlling the reactivity of this compound. Research is moving towards catalysts that offer high selectivity for specific transformations, enabling the synthesis of materials with precisely defined properties.

Polymerization Catalysis : While diepoxides can be polymerized into polyethers, a major future direction is the development of catalysts for controlled polymerization. Lewis acids, such as borane-based catalysts, are emerging as powerful tools for the homo- and copolymerization of epoxides under metal-free conditions, offering excellent control over polymer architecture. rsc.org

Alternating Copolymerization : A particularly promising area is the alternating copolymerization of diepoxides with other monomers, such as carbon dioxide (CO2), to produce polycarbonates. sciopen.com This process turns a greenhouse gas into a valuable, biodegradable polymer. frontiersin.org Research into highly active and selective catalysts, including heterodinuclear zinc or nickel complexes, is a key focus. frontiersin.orgacs.orgacs.org

Catalyst-Controlled Selectivity : Future catalysts will be designed to offer switchable selectivity. For instance, a single catalytic system might be tuned, by adjusting reaction conditions or co-catalysts, to favor either homopolymerization, copolymerization with CO2 to form polycarbonates, or cycloaddition to form cyclic carbonates.

Catalyst TypeTransformationPotential Application
Heterodinuclear Complexes (e.g., Zn/Mg, Ni) Alternating Copolymerization with CO2Synthesis of biodegradable polycarbonates. frontiersin.orgacs.org
Borane Lewis Acids (e.g., Et3B) Homopolymerization of EpoxidesCreation of functional polyethers with high precision. rsc.org
Chiral Lewis Acids Asymmetric Ring-OpeningEnantioselective synthesis of functionalized diols and amino alcohols. acs.org
Aluminum Porphyrin Complexes CO2 Cycloaddition / CopolymerizationSelective synthesis of cyclic carbonates or polycarbonates. sciopen.com

Integration into Responsive and Adaptive Material Systems

The structure of this compound makes it an ideal candidate for integration into "smart" materials that can respond to external stimuli. These materials are moving beyond simple responsiveness to adaptive and interactive behaviors. mdpi.com

Dynamic Polymer Networks : The two epoxide groups can act as anchor points to form cross-linked polymer networks. The long, flexible C8 chain can impart elasticity and mobility to the network. By incorporating cleavable linkages or using stimuli-responsive ring-opening reactions, materials could be designed to change their properties, such as stiffness or swelling, in response to triggers like pH, light, or temperature.

Self-Healing Materials : The high reactivity of the epoxide ring is ideal for creating self-healing polymers. If a crack forms in the material, embedded microcapsules containing this compound could rupture, releasing the diepoxide to react with a catalyst in the polymer matrix, thus repairing the damage by forming new cross-links.

Adaptive Systems : In more advanced adaptive systems, the material's response could change over time based on its history. ocl-journal.org For example, repeated stress could lead to a stiffening of the polymer network formed from this compound, as the diepoxide cross-linker rearranges to dissipate energy more effectively.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, these methods can provide deep mechanistic insights and guide experimental design, saving significant time and resources.

Mechanism and Reactivity Prediction : Density Functional Theory (DFT) is a powerful method for studying the mechanisms of epoxide ring-opening. cjps.orgtandfonline.comresearchgate.netsci-hub.se It can be used to calculate the transition state energies for nucleophilic attack at different positions, predicting the regioselectivity of a reaction with a given nucleophile and catalyst. cjps.orgfigshare.com This allows for the in silico screening of reaction conditions before they are attempted in the lab.

Catalyst Design : Computational methods can model the interaction between this compound and a potential catalyst. This can help in designing new catalysts with enhanced activity and selectivity for specific transformations, such as the copolymerization with CO2. researchgate.net

Polymer Property Simulation : Molecular dynamics simulations can be used to predict the physical properties of polymers derived from this compound. By simulating the behavior of polymer chains, researchers can estimate properties like glass transition temperature, mechanical strength, and permeability, guiding the synthesis of materials with desired characteristics.

Computational MethodApplication in Diepoxide Research
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting regioselectivity of ring-opening, calculating transition state energies. cjps.orgtandfonline.comsci-hub.sefigshare.com
Activation Strain Model Analyzing the physical factors that control reaction barriers and mechanistic preferences (e.g., SN2 vs. other pathways). researchgate.net
Molecular Dynamics (MD) Simulating the bulk properties of polymers, including mechanical and thermal characteristics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions involving diepoxides, such as biocatalytic synthesis or inhibition studies.

Expanded Exploration of In Vitro Biochemical Tool Applications

The defined length and bifunctional reactivity of this compound make it a promising tool for biochemical and biological research. Its ability to covalently link nucleophilic residues offers numerous applications. nih.gov

Protein Cross-Linking : Diepoxides are effective cross-linking agents that can react with nucleophilic amino acid side chains such as lysine (B10760008), cysteine, and histidine. mdpi.comresearchgate.net The eight-carbon chain of this compound acts as a "molecular ruler" of a specific length, making it ideal for probing the spatial arrangement of proteins in complex assemblies. By identifying which residues are cross-linked, researchers can deduce proximity and gain insights into the three-dimensional structure of protein complexes.

Enzyme Inhibition : The electrophilic nature of the epoxide rings makes the molecule a candidate for a mechanism-based inhibitor for certain classes of enzymes, particularly those that utilize a nucleophilic cysteine in their active site, such as some proteases or transpeptidases. The initial reaction with one epoxide could be followed by a secondary reaction with the other, leading to irreversible inhibition.

Biomaterial Functionalization : The diepoxide can be used to functionalize biopolymers like cellulose or chitosan. By cross-linking these materials, their mechanical properties can be enhanced for applications in hydrogels, films, or scaffolds for tissue engineering.

Sustainable and Bio-Renewable Feedstock Integration for Diepoxide Production

A critical future direction is the shift away from petrochemical feedstocks towards sustainable and renewable sources for the production of this compound. Plant oils and fatty acids are prime candidates for this transition. acs.org

Pathways from Fatty Acids : Long-chain fatty acids, such as oleic acid from vegetable oils, can be converted into α,ω-diols through chemo-enzymatic processes. mdpi.comrsc.org For instance, a sequence involving olefin metathesis to adjust chain length, followed by reduction of the carboxylic acid and hydroxylation of the chain terminus, can yield the C10 diol precursor.

Biocatalytic Epoxidation : The final epoxidation step can be made greener by using enzymatic methods. Lipases can catalyze the formation of peracids for "self-epoxidation," and unspecific peroxygenases (UPOs) can directly epoxidize double bonds using hydrogen peroxide, avoiding the harsh conditions of traditional chemical epoxidation. ocl-journal.orgd-nb.infofrontiersin.org This biocatalytic approach offers high selectivity and operates under environmentally benign conditions. nih.gov The development of robust biocatalysts for these transformations is a key research goal.

This multi-pronged approach, integrating advanced synthesis, catalysis, materials science, computational modeling, and sustainable production, will ensure that this compound becomes a central component in the development of future chemical technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.